molecular formula C14H9Cl2N3S2 B1675428 Luliconazole, (+/-)- CAS No. 101530-21-6

Luliconazole, (+/-)-

カタログ番号 B1675428
CAS番号: 101530-21-6
分子量: 354.3 g/mol
InChIキー: YTAOBBFIOAEMLL-WYMLVPIESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Luliconazole is an imidazole antifungal medication. It is used as a 1% topical cream for the treatment of athlete’s foot, jock itch, and ringworm caused by dermatophytes such as Trichophyton rubrum, Microsporum gypseum, and Epidermophyton floccosum .


Synthesis Analysis

Luliconazole can be synthesized using a microwave-assisted technique to produce luliconazole-loaded solid lipid nanoparticles using stearic acid and Pluronic F-68 . Another method involves the use of a cocrystal engineering technique with different coformers .


Molecular Structure Analysis

The molecular structure of Luliconazole has been characterized using infrared spectra, ultraviolet spectra, nuclear magnetic resonance (NMR) spectra (i.e., 1H NMR, 13C NMR, DEPT135, 1H-1H COSY, 1H-13C HMQC and 1H-13C HMBC), and mass spectra .


Chemical Reactions Analysis

Luliconazole can form cocrystals with menthol and mannitol, which have been shown to increase its solubility . The cooling crystallization method was used to produce these cocrystals .


Physical And Chemical Properties Analysis

Luliconazole has a molecular formula of C14H9Cl2N3S2 and a molecular weight of 354.27 .

科学的研究の応用

Antifungal Activities and Potency

  • In vitro antifungal activities : Luliconazole demonstrates significant in vitro antifungal activity against various dermatomycotic fungi, including Trichophyton spp. and Candida albicans. It has shown higher potency compared to several other antifungal drugs across different classes (Koga et al., 2009).
  • Broad-spectrum imidazole antifungal : As a novel imidazole antifungal, Luliconazole has been noted for its broad-spectrum activity, especially potent against filamentous fungi including dermatophytes. Its unique molecular properties enable it to penetrate the nail plate effectively (Scher, Nakamura & Tavakkol, 2014).

Clinical Applications and Studies

  • Treatment of tinea corporis and tinea pedis : Studies on guinea pig models of tinea corporis and tinea pedis induced with Trichophyton mentagrophytes have demonstrated the efficacy of short-term therapy with luliconazole cream. The study highlights its potent antifungal activity and suggests its usefulness in clinical management (Koga et al., 2012).

Formulation and Delivery

  • Nanoformulation for enhanced efficacy : Spanlastics nanoformulation of Luliconazole has been developed to improve its therapeutic efficacy, particularly for skin penetration. This formulation showed significant antifungal efficacy in experimental cutaneous Candida albicans infections (Alhakamy et al., 2021).
  • Microemulsion-based antifungal gel : A study focused on formulating microemulsion-based gels (MBGs) for Luliconazole to enhance its solubilization and penetration for effective antifungal treatment, demonstrating its efficacy against C. albicans (Kansagra & Mallick, 2016).

Additional Applications and Research

  • Potential activity against Leishmania major : An evidence-based study showed promising antileishmanial activity of Luliconazole against Leishmania major, suggesting its potential as a new candidate for treating leishmaniasis (Shokri et al., 2018).
  • Solubility enhancement in niosomal gel : Research on niosomal gel formulation of Luliconazole indicated an improvement in its dissolution and antifungal activity, addressing its water solubility and skin permeability limitations (Garg et al., 2021)

Safety And Hazards

Luliconazole should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

将来の方向性

Luliconazole has been approved for the treatment of interdigital tinea pedis, tinea cruris, and tinea corporis caused by the organisms Trichophyton rubrum and Epidermophyton floccosum . Future research may focus on its potential use in treating other types of fungal infections. Additionally, studies are underway to evaluate its efficacy in onychomycosis .

特性

IUPAC Name

(2E)-2-[4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3S2/c15-9-1-2-10(11(16)5-9)13-7-20-14(21-13)12(6-17)19-4-3-18-8-19/h1-5,8,13H,7H2/b14-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAOBBFIOAEMLL-WYMLVPIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC(=C(C#N)N2C=CN=C2)S1)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(S/C(=C(\C#N)/N2C=CN=C2)/S1)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Luliconazole, (+/-)-

CAS RN

101530-21-6
Record name Luliconazole, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101530216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LULICONAZOLE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JA16R08FJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Luliconazole, (+/-)-
Reactant of Route 2
Luliconazole, (+/-)-
Reactant of Route 3
Luliconazole, (+/-)-
Reactant of Route 4
Luliconazole, (+/-)-
Reactant of Route 5
Luliconazole, (+/-)-
Reactant of Route 6
Luliconazole, (+/-)-

Citations

For This Compound
2,140
Citations
D Khanna, S Bharti - Core evidence, 2014 - Taylor & Francis
Luliconazole is an imidazole antifungal agent with a unique structure, as the imidazole moiety is incorporated into the ketene dithioacetate structure. Luliconazole is the R-enantiomer, …
Number of citations: 109 www.tandfonline.com
RK Scher, N Nakamura, A Tavakkol - Mycoses, 2014 - Wiley Online Library
… Luliconazole has been formulated in a 10% solution with … make luliconazole a potent compound in the treatment of onychomycosis. This article reviews the development of luliconazole …
Number of citations: 83 onlinelibrary.wiley.com
H Koga, Y Nanjoh, K Makimura, R Tsuboi - Medical mycology, 2009 - academic.oup.com
Luliconazole is a topical antifungal drug newly developed in Japan. The present study compares the in vitro antifungal activity of luliconazole against clinically important dermatomycotic …
Number of citations: 162 academic.oup.com
GR Kapileshwari, AR Barve, L Kumar, PJ Bhide… - Journal of Drug Delivery …, 2020 - Elsevier
… In the present study, a novel azole antifungal drug luliconazole, having wide spectrum of … Expert® 11 software to formulate luliconazole loaded nanosponge drug delivery system using …
Number of citations: 37 www.sciencedirect.com
K Uchida, Y Nishiyama, H Yamaguchi - Journal of infection and …, 2004 - Elsevier
… The susceptibility of these filamentous fungi to luliconazole was almost equal to that to LCZ, … to luliconazole (MIC, 0.125-4 u;g/ml). Again the antiyeastlike fungi activity of luliconazole …
Number of citations: 95 www.sciencedirect.com
H Koga, Y Tsuji, K Inoue, K Kanai, T Majima… - Journal of infection and …, 2006 - Elsevier
… A cream and a solution of 1% luliconazole were successfully … 1% luliconazole preparations during the clinical trial period of this drug. For this purpose, the in vitro activity of luliconazole …
Number of citations: 73 www.sciencedirect.com
D dos Santos Porto, L Bajerski… - Critical Reviews in …, 2022 - Taylor & Francis
… luliconazole determination, but also are cited spectrophotometric UV methods. The luliconazole … one study was found with the luliconazole quantification biological matrix, demonstrating …
Number of citations: 6 www.tandfonline.com
S Taghipour, N Kiasat, S Shafiei… - Journal de mycologie …, 2018 - Elsevier
… Luliconazole is an inhibitor for sterol 14-α-demethylase in … Furthermore, luliconazole has been clinically used for the … vitro antifungal activity of luliconazole against several strains …
Number of citations: 26 www.sciencedirect.com
M Kumar, N Shanthi, AK Mahato, S Soni… - Heliyon, 2019 - cell.com
… Luliconazole (LZL) is a topical antifungal medicine used for fungal infection treatment. The purpose of this paper was to develop a new topical luliconazole nanocrystal (LNC) …
Number of citations: 75 www.cell.com
M Kaur, K Singh, SK Jain - Journal of liposome research, 2020 - Taylor & Francis
Luliconazole is a new drug candidate for treatment of topical fungal infections. Its present therapy is associated with limitations of very poor and slow skin permeation, leading to …
Number of citations: 32 www.tandfonline.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。